![molecular formula C8H5ClF3NO B1323528 3-Chloro-4-(trifluoromethyl)benzamide CAS No. 1092460-78-0](/img/structure/B1323528.png)
3-Chloro-4-(trifluoromethyl)benzamide
Overview
Description
The compound 3-Chloro-4-(trifluoromethyl)benzamide is a chemical entity that has been studied in the context of its potential use in pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into structurally related compounds and their properties, which can be informative for understanding the characteristics of 3-Chloro-4-(trifluoromethyl)benzamide.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves the condensation of chlorinated and trifluoromethylated aromatic isocyanates with various amines. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with an amine derivative . This suggests that a similar approach could be used for synthesizing 3-Chloro-4-(trifluoromethyl)benzamide, potentially by reacting an appropriate isocyanate with an amine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography. For instance, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide have been described, providing insights into the arrangement of substituents around the benzene ring and the impact of chloro and trifluoromethyl groups on the molecular conformation . This information can be extrapolated to predict the molecular geometry and potential steric interactions in 3-Chloro-4-(trifluoromethyl)benzamide.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the electron-withdrawing effects of substituents such as chloro and trifluoromethyl groups. These effects can alter the reactivity of the amide group and the aromatic ring towards nucleophilic and electrophilic agents. Although the provided papers do not detail reactions specific to 3-Chloro-4-(trifluoromethyl)benzamide, they do highlight the importance of the amide group in chiral recognition and binding affinity in chromatographic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of chloro and trifluoromethyl groups can significantly influence properties such as solubility, melting point, and acidity. The papers provided do not offer specific data on 3-Chloro-4-(trifluoromethyl)benzamide, but they do suggest that the compound may have unique properties that could be beneficial in the development of new drugs, as seen with other structurally similar compounds .
Scientific Research Applications
Structural Characterization and Drug Precursor Role
- Precursor for Antitubercular Drugs : It serves as a precursor for the synthesis of antitubercular drug candidates, specifically in the development of benzothiazinones, a promising class of new antituberculosis drugs (Richter et al., 2021).
Role in Pharmacology and Drug Development
- Selective Ligand for PPARdelta : As a variant (GSK3787), it is identified as a potent and selective ligand for PPARdelta, a nuclear receptor, showing good pharmacokinetic properties and helping in elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).
Application in Antimicrobial Research
- Anti-Tubercular Activity : Used in synthesizing compounds with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds have shown promise as anti-tubercular scaffolds with non-cytotoxic nature(Nimbalkar et al., 2018).
Theoretical and Structural Studies
- Geometrical Parameters Study : Theoretical studies of geometrical parameters have been conducted, providing insights into its molecular structure which is crucial for understanding its interactions and stability (Panicker et al., 2010).
Antitumor Applications
- Synthesis for Antitumor Activity : It's used in synthesizing compounds that possess distinct inhibitory capacities against proliferation of certain cancer cell lines, contributing to the field of cancer research (Ji et al., 2018).
Electronic and Dielectric Properties
- Study of Electronic and Dielectric Properties : Research on chlorinated phenyl benzamides, including variants of 3-Chloro-4-(trifluoromethyl)benzamide, has provided insights into their electronic structure and dielectric properties, relevant in material science and electronic applications (Sreepad, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to interact with various targets, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
It’s speculated that it may affect proteins similar to spectrin in the cytoskeleton of certain cells
Biochemical Pathways
Related compounds have been shown to inhibit succinate dehydrogenase (complex ii) in the fungal mitochondrial respiratory chain . This suggests that CTB might also interact with similar biochemical pathways.
Result of Action
properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESRVVBRBOSGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287109 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)benzamide | |
CAS RN |
1092460-78-0 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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